molecular formula C14H18FNO4 B13592205 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid

3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid

Katalognummer: B13592205
Molekulargewicht: 283.29 g/mol
InChI-Schlüssel: SBUOAWFTLVJOQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid typically involves the protection of an amine group with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves the use of di-tert-butyl dicarbonate and a suitable base. The reaction conditions are optimized to ensure high yield and purity of the final product. The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid involves the protection of amine groups with the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the structure of the final product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid is unique due to the presence of both a Boc-protected amine group and a fluorophenyl group. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.

Eigenschaften

Molekularformel

C14H18FNO4

Molekulargewicht

283.29 g/mol

IUPAC-Name

3-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-10-6-4-9(11(15)8-10)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18)

InChI-Schlüssel

SBUOAWFTLVJOQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.